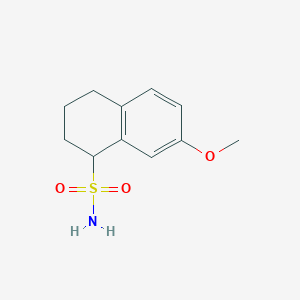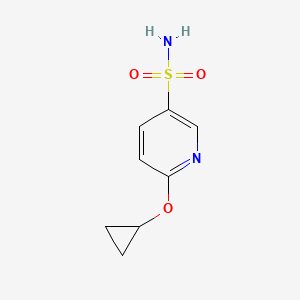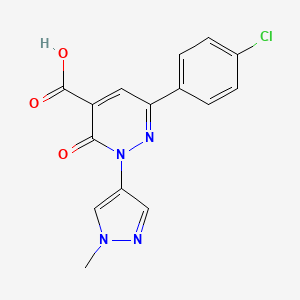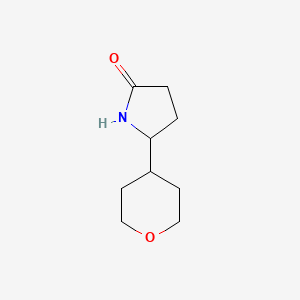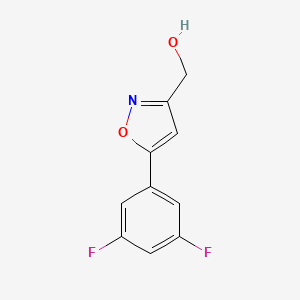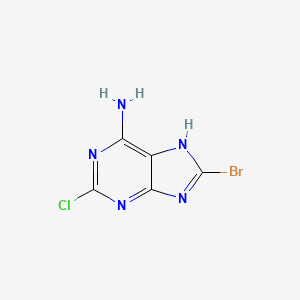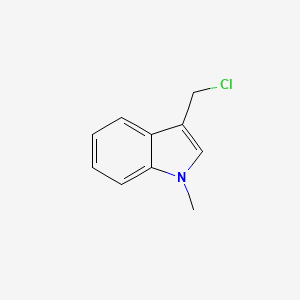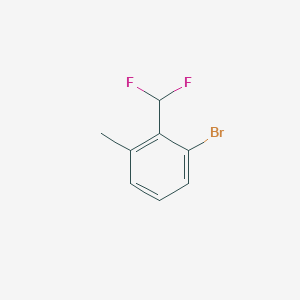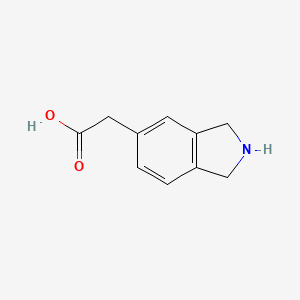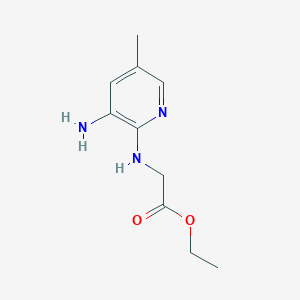
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate is a heterocyclic organic compound that features a pyridine ring substituted with an amino group, a methyl group, and an ethyl glycinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-amino-5-methylpyridin-2-yl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-methylpyridine and ethyl glycinate.
Reaction Conditions: The reaction is carried out under mild conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of the pyridine and the carboxyl group of the ethyl glycinate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow chemistry may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
化学反应分析
Types of Reactions
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated pyridine derivatives.
科学研究应用
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used in chemical biology research to study cellular processes and molecular interactions.
作用机制
The mechanism of action of Ethyl (3-amino-5-methylpyridin-2-yl)glycinate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways or biochemical reactions that result in the observed effects.
相似化合物的比较
Similar Compounds
Ethyl (3,5-dibromopyrazin-2-yl)glycinate: Similar structure but with bromine substituents.
Ethyl (3-amino-4-methylpyridin-2-yl)glycinate: Similar structure with a different position of the methyl group.
Ethyl (3-amino-5-chloropyridin-2-yl)glycinate: Similar structure with a chlorine substituent.
Uniqueness
Ethyl (3-amino-5-methylpyridin-2-yl)glycinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the amino and methyl groups at specific positions provides distinct properties compared to other similar compounds.
属性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
ethyl 2-[(3-amino-5-methylpyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-9(14)6-13-10-8(11)4-7(2)5-12-10/h4-5H,3,6,11H2,1-2H3,(H,12,13) |
InChI 键 |
HKLXUMHCNXUHLC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC1=C(C=C(C=N1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
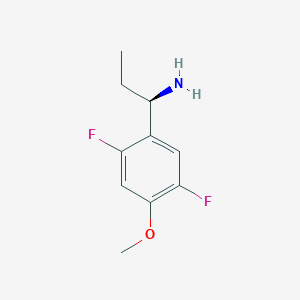
![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)
